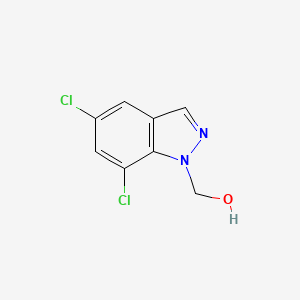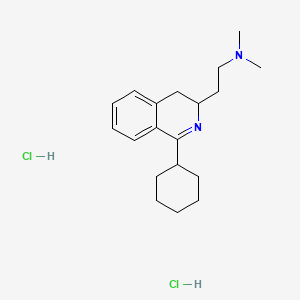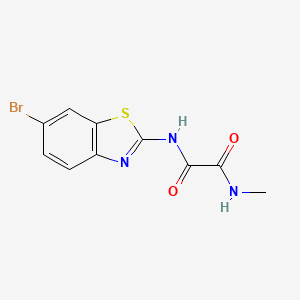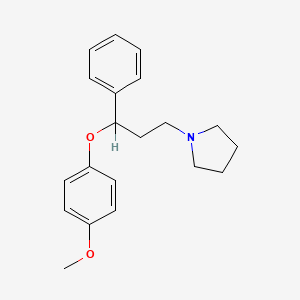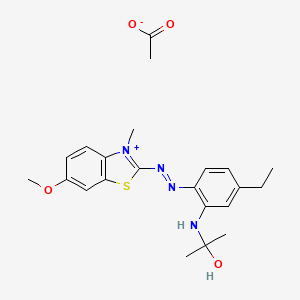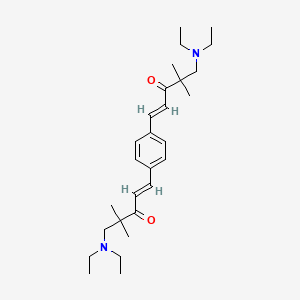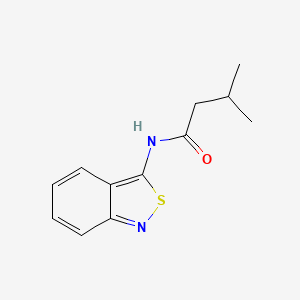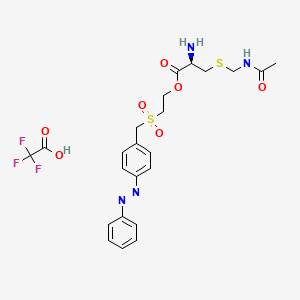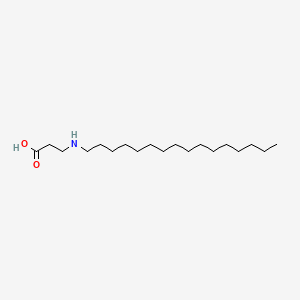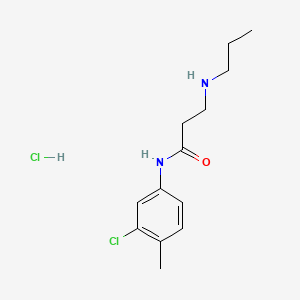
p-Propionotoluidide, 3'-chloro-3-propylamino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride: is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of p-toluidide, characterized by the presence of a chloro group and a propylamino group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride typically involves the reaction of p-toluidide with propionyl chloride in the presence of a base to form the propionotoluidide intermediate. This intermediate is then reacted with 3-chloropropylamine under controlled conditions to introduce the chloro and propylamino groups. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in studying reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of chloro and propylamino groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride involves its interaction with specific molecular targets. The chloro and propylamino groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3’-Chloro-o-propionotoluidide
- 4’-Chloro-o-propionotoluidide
- 6’-Chloro-m-propionotoluidide
- 5’-Chloro-o-propionotoluidide
- 3’-Chloro-p-acetotoluidide
Comparison: p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride is unique due to the specific positioning of the chloro and propylamino groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
109651-75-4 |
|---|---|
Molecular Formula |
C13H20Cl2N2O |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(propylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-3-7-15-8-6-13(17)16-11-5-4-10(2)12(14)9-11;/h4-5,9,15H,3,6-8H2,1-2H3,(H,16,17);1H |
InChI Key |
BDOHSOWSOLKEGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC(=O)NC1=CC(=C(C=C1)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


